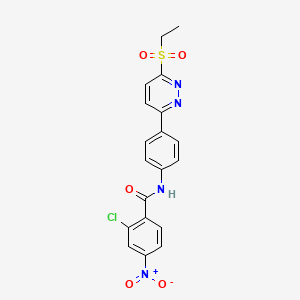
2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPN and belongs to the class of pyridazine derivatives. CPN has been shown to possess potent anticancer properties and has been studied extensively for its mechanism of action and biochemical effects.
Applications De Recherche Scientifique
Antioxidant Capacity Assessment
2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide may be relevant in studies assessing antioxidant capacity. The ABTS/PP Decolorization Assay, a prominent method for evaluating antioxidant capacity, involves the ABTS•+ radical cation. The assay elucidates reaction pathways for antioxidants, particularly those of phenolic nature, which may form coupling adducts with ABTS•+ or undergo oxidation without coupling. The review highlights the specificity of such reactions and their contribution to total antioxidant capacity, suggesting a possible framework for investigating the antioxidant properties of compounds, potentially including this compound (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Environmental Contaminant Analysis
Compounds similar to this compound, such as parabens, have been studied as environmental contaminants. Parabens, with structures and applications that may provide insights into the environmental fate and behavior of structurally similar compounds, are used as preservatives in various products. They are known to act as weak endocrine disruptors, and their ubiquity in surface water and sediments due to continuous environmental introduction poses ecological concerns. Studies have also focused on their reactivity, forming halogenated by-products, and the need for further research to understand their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Inhibitor Studies and Drug Interactions
The compound's structural complexity and potential reactivity might make it a candidate for studies involving the inhibition of biological pathways. For instance, research on pendrin activity, a Cl-/I-/HCO3- exchanger significant for blood pressure and airway function, assessed the impact of known inhibitors of ion transport on pendrin activity in a human kidney cell line. Understanding how various compounds inhibit specific biological pathways can provide valuable insights into their potential therapeutic applications or environmental impacts, which may be relevant for compounds like this compound (Bernardinelli, Costa, Nofziger, Paulmichl, & Dossena, 2016).
Mécanisme D'action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
It can be inferred that the compound likely interacts with the biochemical pathways of mycobacterium tuberculosis, given the anti-tubercular activity of similar compounds .
Result of Action
Similar compounds have exhibited significant inhibitory concentrations against mycobacterium tuberculosis h37ra .
Propriétés
IUPAC Name |
2-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O5S/c1-2-30(28,29)18-10-9-17(22-23-18)12-3-5-13(6-4-12)21-19(25)15-8-7-14(24(26)27)11-16(15)20/h3-11H,2H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPBPOCQYIINAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

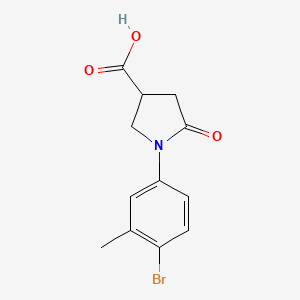
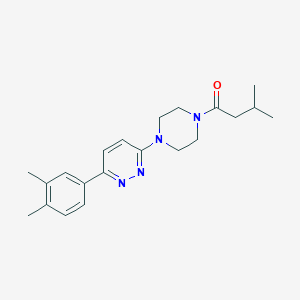
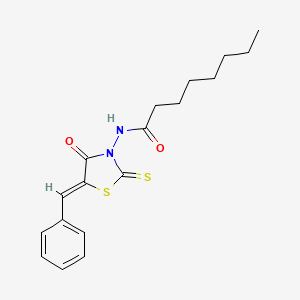

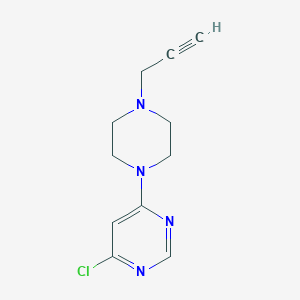
![Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B2429686.png)
![2,4-dichloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2429687.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2429690.png)

![8-((2,5-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2429696.png)
![N-(3-fluoro-4-methylphenyl)-3-{3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2429698.png)
![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine hydrochloride](/img/no-structure.png)
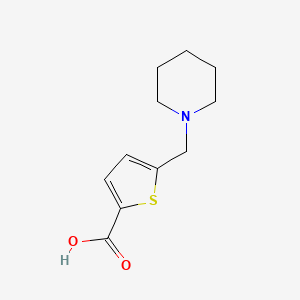
![4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2429701.png)